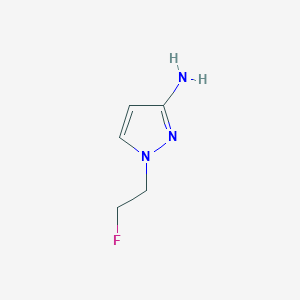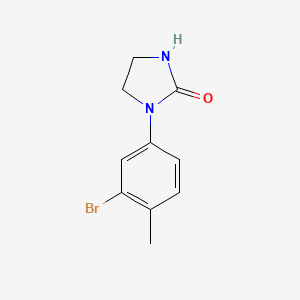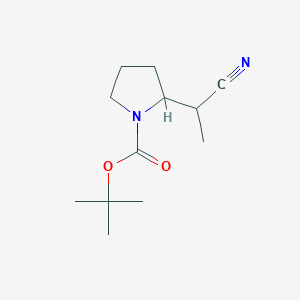
tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1781740-66-6 . It has a molecular weight of 224.3 and its IUPAC name is this compound . It is in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized via the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl). The synthesized compound underwent spectroscopic characterization and X-ray diffraction studies, revealing its crystallization in the triclinic space group P1. The study detailed the molecular geometry, space parameters, and the conformation of the proline ring, which is in an envelope conformation. Intermolecular hydrogen bonds of the type C–H...O were also noted in the structure (Naveen et al., 2007).
Chemical Synthesis Applications
Enantioselective Nitrile Anion Cyclization The paper outlines an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. The process describes a five-step synthesis, including catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition of hindered secondary amine to acrylonitrile. The cyclization resulted in 1,3,4-trisubstituted chiral pyrrolidine with high yield and enantiomeric excess. The study emphasizes the applicability of this chemistry to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).
Synthesis of tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates An efficient method was developed for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This highly functionalized 2-pyrrolidinone was synthesized from readily available materials and was instrumental in synthesizing a novel series of macrocyclic Tyk2 inhibitors, leading to the identification of potent and selective macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFSSOBMVTXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


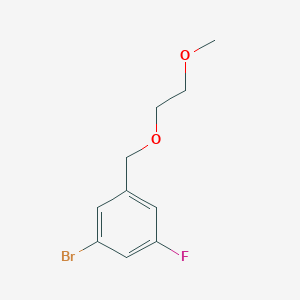
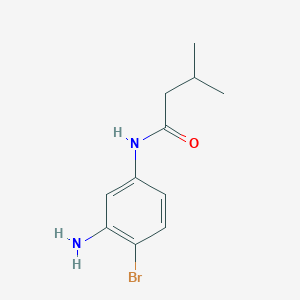
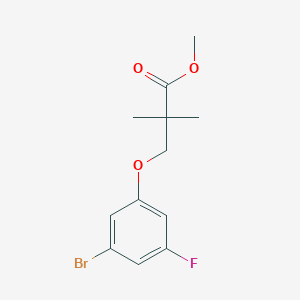
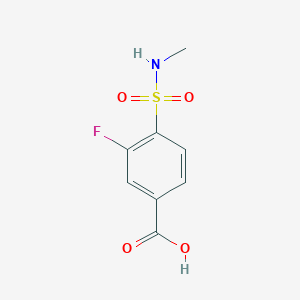
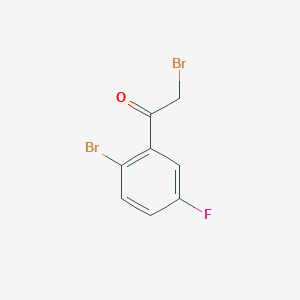
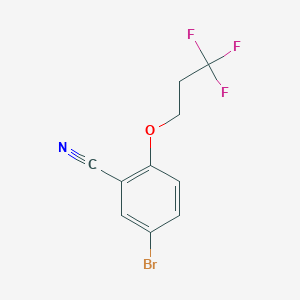
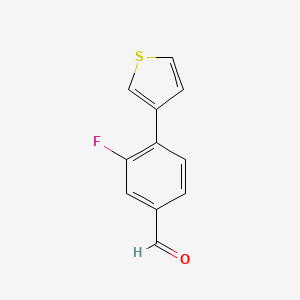
![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
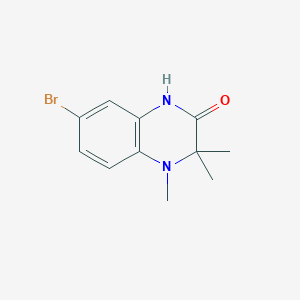

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
